1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone
Overview
Description
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics. This compound is characterized by its benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . The reaction conditions are carefully controlled to ensure the formation of the desired benzoxazole ring structure. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under mild conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its unique structural properties
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone involves its interaction with specific molecular targets, such as proteins or enzymes. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone can be compared to other benzoxazole derivatives, such as:
2-(Chloromethyl)-1,3-benzoxazole: Similar in structure but lacks the ethanone group, which may affect its reactivity and applications.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Another chloromethyl derivative with different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
1-[2-(chloromethyl)-1,3-benzoxazol-7-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)7-3-2-4-8-10(7)14-9(5-11)12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADRZLCQLTRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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